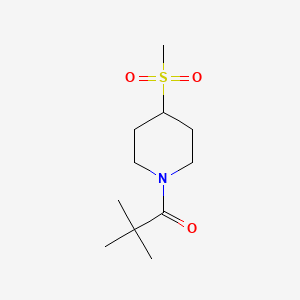

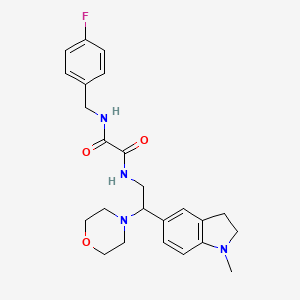

4-Methylphenyl 5-nitro-2-pyridinyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Methylphenyl sulfone derivatives have been utilized in the synthesis of heterocyclic compounds. Benetti et al. (2002) reported the use of related sulfone compounds for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, demonstrating their utility in generating aromatic and non-aromatic five-membered heterocycles (Benetti et al., 2002).

Chemical Reactivity Studies

Studies on the chemical reactivity of sulfone compounds, including those with similar structures to 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, have been conducted to understand their behavior in various chemical reactions. For instance, Um et al. (2006) investigated the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, providing insights into the influence of different substituents and the electrophilic center on these reactions (Um et al., 2006).

Electrochemical Studies

Pilard et al. (2001) explored the electrochemical reduction of aryl sulfones with electron-withdrawing substituents, shedding light on the behavior of electrogenerated radical anions of these compounds. Such studies are crucial for understanding the electrochemical properties of sulfone derivatives (Pilard et al., 2001).

Organocatalysis

In the field of organocatalysis, Singh et al. (2013) demonstrated the use of phenylsulfinyl methyl pyrrolidine in catalyzing stereoselective Michael addition reactions, highlighting the potential of sulfone-based catalysts in organic synthesis (Singh et al., 2013).

Kinetic Studies

Kinetic studies, such as those conducted by Spillane et al. (2008), have examined the reactions of phenyl sulfamate esters, which are structurally related to 4-Methylphenyl sulfones. These studies provide valuable data on reaction rates and mechanisms (Spillane et al., 2008).

Polymer Synthesis

Sulfone derivatives have also found applications in polymer synthesis. Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with high refractive indices, demonstrating the utility of sulfone compounds in creating advanced polymer materials (Li et al., 2010).

Fuel Cell Technology

Pefkianakis et al. (2005) developed novel poly(aryl ether sulfone) copolymers for use in high-temperature fuel cells, showcasing another practical application of sulfone-based materials (Pefkianakis et al., 2005).

properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLPNUJAOPJLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332471 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methylphenyl 5-nitro-2-pyridinyl sulfone | |

CAS RN |

91974-22-0 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)

![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)

![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)

![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)

![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)